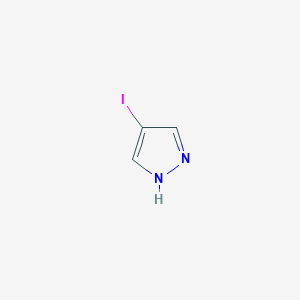

4-Iodopyrazole

Overview

Description

4-Iodopyrazole is an organic compound belonging to the class of aryl iodides. It is characterized by a five-membered pyrazole ring substituted with an iodine atom at the fourth position. The molecular formula of this compound is C₃H₃IN₂, and it has a molecular weight of 193.97 g/mol . This compound is a valuable intermediate in the synthesis of various biologically active molecules and has significant applications in scientific research and industrial processes.

Synthetic Routes and Reaction Conditions:

Iodination of Pyrazole: One common method for preparing this compound involves the iodination of pyrazole.

Indium-Mediated Synthesis: Another method involves the use of indium as a mediator in the synthesis of heterobiaryls, where this compound serves as a key intermediate.

Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to ensure high efficiency and yield. These processes are designed to optimize reaction conditions, minimize waste, and enhance safety .

Types of Reactions:

Substitution Reactions: this compound undergoes various substitution reactions, including nucleophilic and electrophilic substitutions.

Iodination: It can be further iodinated to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazoles.

Common Reagents and Conditions:

Iodine and Ammonium Hydroxide: Used for initial iodination.

Copper Catalysts: Employed in substitution reactions with alcohols.

Indium: Used in indium-mediated synthesis.

Major Products:

4-Alkoxypyrazoles: Formed from substitution reactions with alcohols.

Di- and Tri-Iodopyrazoles: Formed from further iodination reactions.

Mechanism of Action

Target of Action

4-Iodopyrazole, also known as 4-Iodo-1H-pyrazole, has been identified to interact with several targets. The primary targets include Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in various metabolic processes.

Mode of Action

For instance, Mycocyclosin synthase, one of its targets, is known to catalyze C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY) producing mycocyclosin .

Biochemical Pathways

Given its interaction with alcohol dehydrogenases and mycocyclosin synthase, it is likely to influence the metabolic pathways associated with these enzymes .

Result of Action

Given its interaction with key enzymes, it is likely to influence the metabolic processes associated with these enzymes .

Biochemical Analysis

Biochemical Properties

4-Iodopyrazole interacts with various enzymes and proteins. For instance, it has been found to interact with Mycocyclosin synthase, an enzyme found in Mycobacterium tuberculosis . This enzyme catalyzes C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY) producing mycocyclosin .

Cellular Effects

Given its interactions with enzymes such as Mycocyclosin synthase , it can be inferred that it may influence cellular processes related to these enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. For instance, it interacts with Mycocyclosin synthase, influencing its activity

Metabolic Pathways

Given its interactions with enzymes such as Mycocyclosin synthase , it may be involved in related metabolic pathways.

Scientific Research Applications

4-Iodopyrazole is extensively used in scientific research due to its versatility as a synthetic intermediate . Some of its applications include:

Chemistry: It is used in the synthesis of heterobiaryls and other complex organic molecules.

Biology: It serves as a building block for biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

3-Iodopyrazole: Similar in structure but with the iodine atom at the third position.

4-Bromopyrazole: Similar in structure but with a bromine atom instead of iodine.

4-Chloropyrazole: Similar in structure but with a chlorine atom instead of iodine.

Uniqueness of 4-Iodopyrazole: this compound is unique due to its specific reactivity and the ability to undergo further iodination to form multi-iodinated derivatives . This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules.

Properties

IUPAC Name |

4-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNQWPTUJJYTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188244 | |

| Record name | 4-Iodopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-69-0 | |

| Record name | 4-Iodopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodopyrazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Iodopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33UJD465Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

108-110 °C | |

| Record name | 4-Iodopyrazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

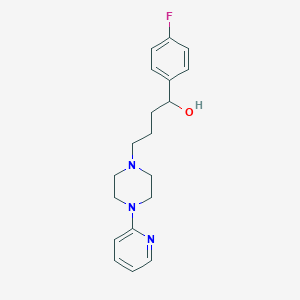

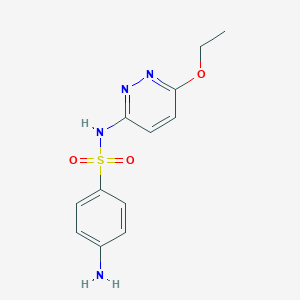

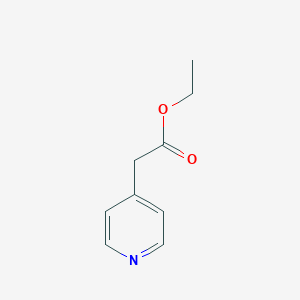

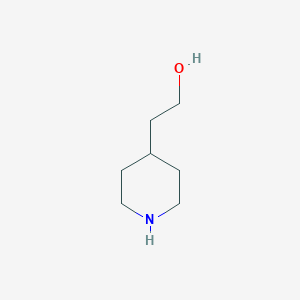

Feasible Synthetic Routes

Q1: How does 4-Iodopyrazole interact with alcohol dehydrogenase?

A1: this compound acts as a potent inhibitor of liver alcohol dehydrogenase (ADH), particularly in the presence of the oxidized coenzyme NAD+. [] Crystallographic studies reveal that one nitrogen atom of the pyrazole ring directly binds to the active-site zinc atom of ADH, while the other nitrogen atom interacts with the nicotinamide ring of NAD+. [] This dual interaction effectively blocks the enzyme's active site, inhibiting its activity.

Q2: Are there specific amino acid residues in ADH important for this compound binding?

A2: Yes, research suggests that amino acid residues like Thr-178, Val-203, and Val-292, located within the nicotinamide binding site of ADH, contribute to the binding and inhibitory activity of this compound. [] Mutations at these positions can significantly alter the enzyme's kinetics and affinity for both the coenzyme and the inhibitor. []

Q3: Does this compound impact other enzymes besides alcohol dehydrogenase?

A3: While this compound is best known for its interaction with ADH, studies indicate its potential to influence other enzymes. For instance, it has been shown to induce rat hepatic microsomal drug-metabolizing enzymes, including cytochrome P-450 and ethoxyresorufin demethylase. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C3H3IN2 and a molecular weight of 205.97 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

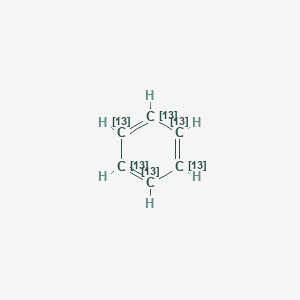

A5: Various spectroscopic techniques are employed to characterize this compound, including: - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 15N NMR provide valuable information about the compound's structure and electronic environment. [, , ] - Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze vibrational modes within the molecule. [, ] - Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound. [] - UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions and conjugation within the molecule.

Q6: Can this compound be used in aqueous media for synthetic applications?

A6: While this compound is generally stable in aqueous media for short periods, prolonged exposure can lead to hydrolysis, especially under acidic or basic conditions. [, ] Careful optimization of reaction conditions and the use of appropriate protecting groups can help minimize degradation.

Q7: What role does this compound play in cross-coupling reactions?

A7: The iodine atom in this compound makes it a suitable substrate for various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Negishi couplings. [, , ] These reactions allow for the introduction of diverse substituents at the 4-position of the pyrazole ring, expanding its synthetic utility.

Q8: Can you provide an example of a specific application of this compound in organic synthesis?

A8: this compound serves as a key intermediate in the synthesis of thieno[2,3-c]pyrazoles. [] Sonogashira coupling of 4-iodopyrazoles with phenylacetylene followed by cyclization with Na2S in DMF yields the desired thieno[2,3-c]pyrazole derivatives. []

Q9: How has computational chemistry been employed in the study of this compound?

A9: Computational methods, such as density functional theory (DFT), have been used to: - Investigate the halogen bonding properties of this compound and predict its ability to form halogen bonds. [] - Study the molecular structures and electronic properties of this compound complexes with metals like palladium. [] - Analyze the conformational preferences and energetics of this compound in different environments.

Q10: How do modifications to the 4-position of the pyrazole ring affect biological activity?

A10: The nature of the substituent at the 4-position significantly influences the biological activity of pyrazole derivatives. - For instance, 4-methylpyrazole shows a dose-dependent ability to lower brain noradrenaline levels in mice, while 4-bromopyrazole and this compound exhibit dose-dependent effects on rectal temperature and exploratory behavior. [] - In the context of ADH inhibition, pyrazole derivatives with long alkyl chains at the 4-position are particularly potent inhibitors due to their favorable interactions within the hydrophobic substrate cleft of the enzyme. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.